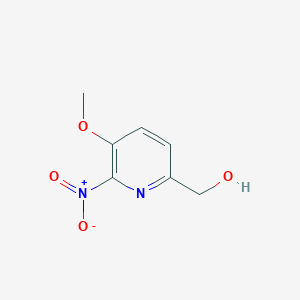

(5-Methoxy-6-nitropyridin-2-yl)methanol

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. google.comacs.org Its derivatives are integral to a vast array of biologically active molecules. The pyridine ring is a common feature in many natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. acs.orgnih.gov In the pharmaceutical industry, the pyridine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. bldpharm.com This has led to the development of numerous drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. rsc.org The versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to enhance their efficacy and selectivity. nih.gov

Overview of Substituted Pyridylmethanol Derivatives

Substituted pyridylmethanols are a class of pyridine derivatives characterized by a hydroxymethyl group attached to the pyridine ring. These compounds serve as important building blocks and intermediates in organic synthesis. The hydroxyl group can be readily modified or converted into other functional groups, making pyridylmethanols versatile precursors for more complex molecules. For instance, they can be oxidized to form the corresponding pyridine aldehydes or carboxylic acids, or the hydroxyl group can be replaced by halogens or other nucleophiles. Substituted pyridylmethanols are found in a variety of pharmacologically active compounds and are utilized in the synthesis of ligands for coordination chemistry.

Research Context of (5-Methoxy-6-nitropyridin-2-yl)methanol

This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents. Specifically, it is a precursor in the preparation of Tyrosine Kinase 2 (TYK2) inhibitors. google.com TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in cytokine signaling pathways that regulate immune and inflammatory responses. google.com The development of selective TYK2 inhibitors is a significant area of research for the treatment of various autoimmune and inflammatory diseases. google.com The synthesis of this compound is a critical step in the multi-step synthesis of these complex inhibitor molecules. google.com

Chemical and Physical Properties of this compound

While detailed spectroscopic data for this compound is not widely available in the public domain, some of its basic properties have been reported by chemical suppliers.

| Property | Value |

| CAS Number | 1378656-75-7 |

| Molecular Formula | C7H8N2O4 |

| Molecular Weight | 184.15 g/mol |

Synthesis of this compound

The synthesis of this compound has been described in the patent literature as a step in the production of TYK2 inhibitors. google.com The common method involves the reduction of an ester precursor.

A typical synthetic procedure is the reduction of ethyl 5-methoxy-6-nitropicolinate. This reaction is generally carried out using a reducing agent such as sodium borohydride in a suitable solvent like methanol (B129727). The reaction mixture is stirred at room temperature to facilitate the conversion of the ester group to a primary alcohol.

Reaction Scheme:

Starting Material: Ethyl 5-methoxy-6-nitropicolinate Reagent: Sodium borohydride (NaBH4) Solvent: Methanol (MeOH) Product: this compound

| Reactant/Reagent | Role |

| Ethyl 5-methoxy-6-nitropicolinate | Starting material (ester) |

| Sodium borohydride | Reducing agent |

| Methanol | Solvent |

Following the reaction, a standard workup procedure is employed, which typically involves quenching the reaction with water, extracting the product into an organic solvent (such as ethyl acetate), drying the organic layer, and concentrating the solution to yield the desired product. google.com

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

(5-methoxy-6-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O4/c1-13-6-3-2-5(4-10)8-7(6)9(11)12/h2-3,10H,4H2,1H3 |

InChI Key |

QMZHSJMLHNLSSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 6 Nitropyridin 2 Yl Methanol

Single Crystal X-ray Diffraction for Solid-State Structure Determination

An exhaustive search of crystallographic databases and the scientific literature indicates that the single-crystal X-ray diffraction structure of (5-Methoxy-6-nitropyridin-2-yl)methanol has not been reported to date. Therefore, a detailed analysis of its specific solid-state structure, including empirical crystallographic data, is not possible.

To provide insight into the potential supramolecular chemistry of this class of compounds, this section will discuss the crystallographic data of a closely related analogue, 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one . This compound shares key functional groups, including a methoxy- and nitro-substituted pyridine (B92270) ring, which are expected to govern the primary intermolecular interactions. The analysis of this structure offers a valuable model for the types of hydrogen bonding and supramolecular assemblies that might be anticipated in the crystal lattice of this compound.

The crystal structure of 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one reveals a monoclinic crystal system with the space group P2₁/n. The dihedral angle between the benzene and pyridine rings is 65.90°. researchgate.net The crystal packing is stabilized by a combination of hydrogen bonds and π–π stacking interactions. researchgate.net

Interactive Table 1: Crystallographic Data for 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | Value not available |

Hydrogen Bonding Networks and Supramolecular Interactions

In the solid state of 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, the molecules are linked by O—H···N hydrogen bonds, forming chains that propagate along the direction. researchgate.net The crystal packing is further consolidated by C—H···O interactions, which contribute to the formation of a three-dimensional framework. researchgate.net

Interactive Table 2: Hydrogen Bond Geometry for 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O—H···N | Value not available | Value not available | Value not available | Value not available |

| C4—H4···O4 | 0.93 | 2.56 | 3.233 (2) | 129 |

Theoretical and Computational Studies on 5 Methoxy 6 Nitropyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of (5-Methoxy-6-nitropyridin-2-yl)methanol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that has been shown to accurately predict molecular properties when combined with appropriate basis sets like 6-311G(d,p) or 6-311++G(d,p). scielo.org.zaresearchgate.netnih.gov

Geometry optimization is a primary application of DFT, used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. nih.gov This process calculates bond lengths, bond angles, and dihedral angles. nih.gov For this compound, optimization would reveal the planarity of the pyridine (B92270) ring and the spatial orientation of its methoxy (B1213986), nitro, and methanol (B129727) substituents. nih.gov

DFT also provides critical insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, stability, and the energy required for electronic excitation. elixirpublishers.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.gov These calculations can elucidate the intramolecular charge transfer that occurs within the molecule. scielo.org.za

Below is a table representing typical geometric parameters that would be obtained from a DFT geometry optimization of this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (pyridine) | 1.34 Å |

| Bond Length | C-C (pyridine) | 1.39 Å |

| Bond Length | C-NO₂ | 1.45 Å |

| Bond Length | C-OCH₃ | 1.36 Å |

| Bond Length | O-CH₃ | 1.43 Å |

| Bond Length | C-CH₂OH | 1.51 Å |

| Bond Angle | C-N-C (pyridine) | 117° |

| Bond Angle | O-N-O (nitro) | 125° |

| Dihedral Angle | C-C-O-C (methoxy) | ~180° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall under this category. mdpi.comelixirpublishers.com While DFT methods are generally more common for larger molecules due to their balance of accuracy and computational cost, ab initio calculations are often used to provide benchmark results. elixirpublishers.com These methods can be employed to calculate optimized geometries and vibrational frequencies, with the results often compared against those from DFT to ensure accuracy and consistency. elixirpublishers.com

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the key sources of conformational flexibility are the rotation of the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups.

An illustrative summary of a conformational analysis for the rotation of the hydroxymethyl group is presented below.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° (gauche) | 0.2 | 35 |

| B | 180° (anti) | 0.0 | 50 |

| C | -60° (gauche) | 0.5 | 15 |

Note: This data is hypothetical and for illustrative purposes to show the output of a typical conformational stability study.

Spectroscopic Property Predictions

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can assign experimental peaks and gain a deeper understanding of the molecule's vibrational and electronic properties.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as a powerful tool for structural elucidation.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.govlongdom.org The calculated shifts are often compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to align with experimental spectra. longdom.org Such calculations can help assign specific peaks to each proton and carbon atom in this compound, which is especially useful for complex structures. nih.gov

IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. elixirpublishers.com DFT calculations can predict the frequencies and intensities of vibrational modes, which correspond to the stretching, bending, and twisting of chemical bonds. longdom.org These predicted frequencies help in the assignment of experimental IR bands to specific functional groups, such as the N-O stretching of the nitro group, the C-O stretching of the methoxy and alcohol groups, and the various vibrations of the pyridine ring. researchgate.netresearchgate.net

| Predicted ¹³C NMR Shifts (ppm) | Predicted ¹H NMR Shifts (ppm) | Predicted IR Frequencies (cm⁻¹) | Vibrational Assignment |

| 160.5 (C-O) | 8.21 (Ar-H) | 3450 | O-H stretch (alcohol) |

| 152.1 (C-NO₂) | 7.85 (Ar-H) | 3080 | C-H stretch (aromatic) |

| 145.3 (C-CH₂OH) | 4.85 (CH₂) | 2955 | C-H stretch (methyl) |

| 120.8 (Ar-C) | 4.05 (OCH₃) | 1580 | C=C/C=N stretch (ring) |

| 115.4 (Ar-C) | 3.55 (OH) | 1520 | N-O stretch (asymmetric) |

| 62.3 (CH₂OH) | 1340 | N-O stretch (symmetric) | |

| 56.8 (OCH₃) | 1250 | C-O stretch (methoxy) |

Note: The data in this table is illustrative, based on typical values for molecules with similar functional groups, and serves to demonstrate the results of computational spectroscopic predictions.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules and predicting their Ultraviolet-Visible (UV-Vis) absorption spectra. scielo.org.zamdpi.com This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za

For this compound, TD-DFT calculations can identify the key electronic transitions, such as π → π* and n → π* transitions, and determine which molecular orbitals are involved (e.g., HOMO to LUMO transitions). scielo.org.za The calculations are often performed considering a solvent effect, using models like the Polarizable Continuum Model (PCM), as solvents can significantly influence the absorption spectrum. mdpi.comconicet.gov.ar The agreement between theoretical and experimental spectra can validate the accuracy of the computational model. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 355 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298 | 0.18 | HOMO-1 → LUMO (70%) |

| S₀ → S₃ | 265 | 0.45 | HOMO → LUMO+1 (85%) |

Note: This data is illustrative and represents typical results from a TD-DFT calculation on an aromatic nitro compound.

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific theoretical and computational studies focusing on this compound are not available. While the analytical methods outlined in the query—such as Molecular Orbital Analysis (HOMO-LUMO), Natural Bond Orbital (NBO) Analysis, computational reactivity studies, and the analysis of Non-Linear Optical (NLO) properties—are standard techniques in computational chemistry, published research applying these specific methods to this compound could not be located.

Computational chemistry is a powerful field for predicting molecular behavior, structure, and properties. openaccessjournals.com Techniques like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and reactivity of molecules. nih.gov However, the application of these advanced computational methods is documented on a per-compound basis in scientific literature.

For a molecule like this compound, such studies would typically involve:

Analysis of Non-Linear Optical (NLO) Properties:The NLO properties of a molecule, such as its first-order hyperpolarizability, can be calculated to assess its potential for use in optical technologies.ipme.ruThese properties are often associated with molecules that have significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a conjugated system.scirp.org

Without specific published research on this compound, it is not possible to provide the detailed research findings, data tables, or in-depth analysis requested for these subsections. The execution of such theoretical studies requires specialized software and computational resources to perform novel calculations, which is beyond the scope of this response.

Chemical Transformations and Derivatization of 5 Methoxy 6 Nitropyridin 2 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (5-Methoxy-6-nitropyridin-2-yl)methanol is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction yields the corresponding esters, which can be useful as prodrugs or as intermediates for further transformations. While specific examples for the title compound are not extensively documented, general procedures for the esterification of pyridyl methanols are well-established.

Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophilic species in the presence of a base. The Williamson ether synthesis, for instance, would involve deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an alkyl halide to form the corresponding ether.

Table 1: Representative Esterification and Etherification Reactions of Pyridyl Alcohols

| Reactant | Reagent | Product | Conditions | Yield |

| Pyridin-2-ylmethanol | Acetic Anhydride | Pyridin-2-ylmethyl acetate | Pyridine (B92270), rt | >95% |

| Pyridin-2-ylmethanol | Benzoyl Chloride | Pyridin-2-ylmethyl benzoate | Pyridine, 0 °C to rt | High |

| Pyridin-2-ylmethanol | Sodium Hydride, Methyl Iodide | 2-(Methoxymethyl)pyridine | THF, 0 °C to rt | Good |

Note: The data in this table is representative of general reactions for pyridyl alcohols and not specific to this compound.

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 5-methoxy-6-nitropyridine-2-carbaldehyde, or the carboxylic acid, 5-methoxy-6-nitropyridine-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically employed for the selective oxidation to the aldehyde, while preventing over-oxidation to the carboxylic acid. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically lead to the formation of the carboxylic acid.

Table 2: Oxidation Reactions of this compound

| Product | Oxidizing Agent | Typical Conditions |

| 5-Methoxy-6-nitropyridine-2-carbaldehyde | MnO₂ | Dichloromethane, rt |

| 5-Methoxy-6-nitropyridine-2-carbaldehyde | PCC | Dichloromethane, rt |

| 5-Methoxy-6-nitropyridine-2-carboxylic acid | KMnO₄ | Acetone/Water, heat |

| 5-Methoxy-6-nitropyridine-2-carboxylic acid | Jones Reagent | Acetone, 0 °C to rt |

Note: This table represents plausible reaction conditions based on general oxidation methodologies for primary alcohols.

The hydroxyl group can be displaced by a halogen, most commonly chlorine, to furnish 2-(chloromethyl)-5-methoxy-6-nitropyridine. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting chloromethyl derivative is a valuable intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 2-position of the pyridine ring. A patented process describes the conversion of a similar hydroxymethyl pyridine to the corresponding chloromethyl pyridine using thionyl chloride.

Table 3: Halogenation of Hydroxymethylpyridines

| Starting Material | Reagent | Product | Reference |

| 2-Hydroxymethyl-5-methoxypyridine | Thionyl Chloride | 2-Chloromethyl-5-methoxypyridine | General Method |

| 2-Chloropyridine-5-hydroxymethyl | Thionyl Chloride | 2-Chloro-5-chloromethylpyridine | ntu.edu.sg |

Transformations of the Nitro Group

The nitro group on the pyridine ring is a strong electron-withdrawing group and a key functional handle for various transformations, most notably reduction to an amino group.

The reduction of the nitro group in this compound to the corresponding amine, (5-amino-6-methoxypyridin-2-yl)methanol, is a fundamental transformation. This can be accomplished through several methods, including catalytic hydrogenation or the use of chemical reducing agents.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere is a common and efficient method. Alternatively, chemical reduction can be carried out using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. These methods are generally high-yielding and tolerate a variety of other functional groups.

Table 4: Reduction of Aromatic Nitro Compounds

| Reducing Agent/Catalyst | Typical Conditions | Product |

| H₂, Pd/C | Methanol (B129727) or Ethanol, rt, atmospheric pressure | Corresponding Amine |

| H₂, Pt/C | Ethanol, rt, atmospheric pressure | Corresponding Amine |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, heat | Corresponding Amine |

| Fe, Acetic Acid | Ethanol/Water, heat | Corresponding Amine |

Note: The conditions presented are general for the reduction of aromatic nitro groups and are applicable to the target molecule.

Beyond reduction, the nitro group can participate in other transformations, although these are less common for this specific substrate. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). While the nitro group itself is not typically displaced, it directs incoming nucleophiles to the ortho and para positions. In the case of this compound, the positions activated by the nitro group are already substituted. However, in related nitropyridine systems, nucleophiles such as alkoxides or amines can displace other leaving groups present on the ring. ntu.edu.sgyoutube.com

Reactions at the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the nitro group. This electronic characteristic is a key determinant of its reactivity, particularly in nucleophilic substitution reactions.

The presence of a nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov The nitro group can act as a powerful activating group, stabilizing the intermediate Meisenheimer complex formed upon nucleophilic attack. Furthermore, the nitro group itself can sometimes act as a leaving group in reactions with certain nucleophiles.

While direct nucleophilic substitution on this compound has not been extensively documented in readily available literature, the reactivity of related nitropyridine systems provides a strong indication of its potential transformations. nih.govntu.edu.sg For instance, in reactions of 3-R-5-nitropyridines with anionic oxygen, nitrogen, and sulfur nucleophiles, the substitution of a non-activated nitro group has been observed. researchgate.net It is plausible that the nitro group at the 6-position of this compound could be displaced by strong nucleophiles.

Additionally, the methoxy (B1213986) group at the 5-position could potentially be a target for nucleophilic substitution, although this is generally less favorable than the displacement of a nitro group or a halogen. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Vicarious Nucleophilic Substitution (VNS) is another potential pathway for the functionalization of the pyridine ring. nih.govacs.org This type of reaction allows for the introduction of a substituent at a position occupied by a hydrogen atom, typically ortho or para to a nitro group. Electrophilic nitropyridines have been shown to react with carbanions to yield products of C-H alkylation via VNS. nih.gov

| Reaction Type | Potential Nucleophile | Potential Product |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | 6-Amino/Alkoxy/Thio-(5-methoxypyridin-2-yl)methanol |

| Vicarious Nucleophilic Substitution (VNS) | Stabilized Carbanions | C-H alkylated derivatives |

The methoxy group in this compound can be a site for chemical modification, most notably through demethylation to yield the corresponding hydroxypyridine derivative. While specific demethylation procedures for this exact molecule are not detailed in the available literature, general methods for the chemoselective demethylation of methoxypyridines have been developed.

One such method involves the use of L-selectride in THF at reflux, which has been shown to effectively demethylate 4-methoxypyridine. The applicability of this method to this compound would depend on the compatibility of the nitro and hydroxymethyl groups with the reaction conditions. The strong reducing nature of L-selectride could potentially affect the nitro group.

Alternative demethylating agents, such as boron tribromide (BBr3) or hydrobromic acid (HBr), are commonly used for cleaving aryl methyl ethers. However, the strongly acidic conditions of these reagents might lead to side reactions involving the hydroxymethyl group or the pyridine nitrogen. Careful optimization of the reaction conditions would be necessary to achieve selective demethylation.

| Reagent | Potential Product | Key Considerations |

| L-selectride | (5-Hydroxy-6-nitropyridin-2-yl)methanol | Potential for reduction of the nitro group. |

| Boron tribromide (BBr3) | (5-Hydroxy-6-nitropyridin-2-yl)methanol | Strongly acidic, potential for side reactions. |

| Hydrobromic acid (HBr) | (5-Hydroxy-6-nitropyridin-2-yl)methanol | Strongly acidic, potential for side reactions. |

Formation of Heterocyclic Ring Systems and Complex Molecules

The functional groups of this compound provide handles for the construction of more elaborate molecular architectures, including fused heterocyclic systems and other complex molecules.

The hydroxymethyl group at the 2-position of the pyridine ring is well-positioned to participate in intramolecular cyclization reactions to form fused heterocyclic systems. For such reactions to occur, the hydroxymethyl group or another part of the molecule would typically need to be further functionalized to introduce a reactive center.

For example, conversion of the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl) would create an electrophilic center that could be attacked by a nucleophile introduced elsewhere on the pyridine ring or on a pre-existing substituent. Conversely, the hydroxyl group itself could act as a nucleophile to attack an electrophilic center.

While specific examples of cyclization starting from this compound are not readily found, the general principles of intramolecular reactions on pyridine derivatives are well-established. google.comgoogle.com The feasibility of a particular cyclization would depend on the nature of the linking chain and the stability of the resulting ring system.

The hydroxymethyl group of this compound can be oxidized to the corresponding aldehyde, 5-methoxy-6-nitropyridine-2-carboxaldehyde. This aldehyde is a versatile intermediate for various condensation reactions, most notably the formation of Schiff bases (imines).

The synthesis of pyridine-2-carboxaldehydes from their corresponding 2-methyl or 2-hydroxymethyl precursors is a known transformation. google.comgoogle.com Oxidation of this compound could be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO2) or Swern oxidation conditions.

Once formed, 5-methoxy-6-nitropyridine-2-carboxaldehyde can readily undergo condensation with primary amines to form Schiff bases. nih.govedu.krdoncologyradiotherapy.com These reactions typically proceed under mild conditions, often with acid or base catalysis, and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

A notable example, though starting from the analogous amine, is the synthesis of the Schiff base ligand 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde. nih.gov This demonstrates the facility of Schiff base formation with the 5-nitropyridine moiety.

| Reactant | Reaction Type | Product |

| Primary Amine (R-NH2) | Condensation (Schiff Base Formation) | N-((5-methoxy-6-nitropyridin-2-yl)methylene)alkan-1-amine |

| Hydrazine Derivatives | Condensation | Hydrazones |

| Hydroxylamine | Condensation | Oximes |

Strategic Applications in Organic Synthesis

(5-Methoxy-6-nitropyridin-2-yl)methanol as a Versatile Synthetic Building Block

The strategic placement of electron-withdrawing (nitro) and electron-donating (methoxy) groups, along with a reactive hydroxymethyl side chain, makes this compound a highly versatile building block in organic synthesis. The nitro group activates the pyridine (B92270) ring for nucleophilic aromatic substitution, while the methoxy (B1213986) group can modulate this reactivity and provide a handle for further transformations. The primary alcohol of the hydroxymethyl group offers a convenient site for a wide array of chemical modifications.

The utility of nitropyridine derivatives, in general, is well-documented in the synthesis of various biologically active molecules. For instance, the nitro group can be reduced to an amino group, which then serves as a key functional group for the introduction of diverse substituents or for the construction of fused heterocyclic systems. This versatility allows for the generation of a library of compounds from a single, readily accessible starting material.

Intermediate in the Synthesis of Substituted Pyridine-Based Scaffolds

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast number of pharmaceuticals. This compound serves as a crucial intermediate in the synthesis of more complex, substituted pyridine-based structures. The functional groups present on the molecule allow for a stepwise and controlled introduction of various substituents, leading to the desired target molecules with high regioselectivity.

One of the key transformations is the reduction of the nitro group to an amine. This amino group can then undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce a wide range of functionalities at the 6-position of the pyridine ring. The hydroxymethyl group at the 2-position can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions.

Below is a hypothetical reaction scheme illustrating the potential of this compound as an intermediate.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. H₂, Pd/C 2. Ac₂O, Pyridine | (6-Acetamido-5-methoxypyridin-2-yl)methyl acetate | Reduction of nitro group followed by acylation of the resulting amine and the primary alcohol |

| This compound | MnO₂ | 5-Methoxy-6-nitropyridine-2-carbaldehyde | Oxidation of primary alcohol |

| This compound | PBr₃ | 2-(Bromomethyl)-5-methoxy-6-nitropyridine | Conversion of alcohol to bromide |

Development of Advanced Organic Compounds through Derivatization

The derivatization of this compound opens avenues for the creation of advanced organic compounds with potentially valuable chemical and biological properties. The strategic functionalization of this core structure allows for the fine-tuning of its electronic and steric properties, which is a key aspect of modern drug discovery and materials science.

For example, the amino group, obtained after nitro reduction, can be a key pharmacophore or a point of attachment for other molecular fragments. The hydroxymethyl group can be elaborated into more complex side chains or used to link the pyridine core to other molecules, such as polymers or biomolecules.

The following table outlines potential derivatization reactions starting from this compound, leading to advanced organic compounds.

| Starting Material | Reagent(s) | Product Structure | Class of Compound |

| 5-Methoxy-6-aminopyridin-2-yl)methanol | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | (5-Methoxy-6-phenylpyridin-2-yl)methanol | Aryl-substituted pyridine |

| 5-Methoxy-6-nitropyridine-2-carbaldehyde | Wittig Reagent (e.g., Ph₃P=CHCO₂Et) | Ethyl 3-(5-methoxy-6-nitropyridin-2-yl)acrylate | α,β-Unsaturated ester |

| 2-(Bromomethyl)-5-methoxy-6-nitropyridine | NaN₃ | 2-(Azidomethyl)-5-methoxy-6-nitropyridine | Azide derivative |

These examples, while illustrative of the potential synthetic pathways, underscore the importance of this compound as a precursor for a diverse range of complex molecules. Further research into the reactivity and applications of this compound is likely to uncover new and innovative routes to novel chemical entities.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The synthesis of highly substituted pyridines like (5-Methoxy-6-nitropyridin-2-yl)methanol often relies on classical methods that can be lengthy and lack efficiency. Future research is anticipated to focus on developing more direct and versatile synthetic pathways.

One promising avenue is the application of transition-metal-catalyzed C-H bond functionalization . beilstein-journals.orgnih.gov This strategy allows for the direct introduction of functional groups onto the pyridine (B92270) ring, potentially streamlining the synthesis by avoiding the need for pre-functionalized starting materials. For instance, methods for the direct C-H alkylation, arylation, or heteroarylation of the pyridine core could offer more convergent routes to the target molecule and its analogs. beilstein-journals.org

Furthermore, strategies involving dearomatization-rearomatization are emerging as powerful tools for the meta-selective functionalization of pyridines, a traditionally challenging task. nih.gov Applying such methods could provide access to new isomers and derivatives that are not easily accessible through conventional approaches. Additionally, the development of novel one-pot syntheses, which combine multiple reaction steps without isolating intermediates, could offer a more efficient and atom-economical approach to this class of compounds. organic-chemistry.orgorganic-chemistry.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in elucidating its structure-reactivity relationships.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry that can be used to investigate the electronic properties of nitropyridine derivatives. tandfonline.comresearchgate.net DFT calculations can determine key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and stability. ias.ac.inresearcher.life Such studies can predict the most likely sites for nucleophilic or electrophilic attack, providing valuable insights for synthetic chemists.

Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the structural features of pyridine derivatives and their chemical or biological activities. mdpi.comacs.orgresearchgate.net By developing robust QSAR models, researchers can predict the properties of yet-to-be-synthesized derivatives, accelerating the discovery of new compounds with desired characteristics. These models use calculated molecular descriptors that quantify various physicochemical properties, such as topology and electrostatic potential. mdpi.comacs.org

Design and Synthesis of New Derivatives with Tunable Chemical Properties

The pyridine scaffold is highly versatile, and the functional groups on this compound (methoxy, nitro, and methanol) serve as handles for further chemical modification. Future research will undoubtedly focus on the rational design and synthesis of new derivatives with tailored properties.

By systematically modifying the substituents, it is possible to tune the optoelectronic properties of pyridine-containing molecules. taylorfrancis.comst-andrews.ac.uk For example, introducing different electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, leading to changes in absorption and emission spectra. This makes such derivatives interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) or sensors.

The design of new derivatives can also be guided by the principles of bioisosteric replacement , where functional groups are swapped with others that have similar physical or chemical properties. This is a common strategy in medicinal chemistry to optimize compounds for specific biological targets. The insights gained from QSAR and other computational studies will be invaluable in identifying which modifications are most likely to lead to derivatives with enhanced or specific properties. mdpi.comnih.gov

The synthesis of these new derivatives will leverage the novel synthetic routes discussed previously, such as C-H functionalization and multicomponent reactions, to build a diverse library of compounds for further investigation. nih.gov

Sustainable and Green Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on environmental responsibility in the chemical industry, future research will prioritize the development of sustainable and green synthetic methods. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

A key focus will be the use of green catalysts , such as biocatalysts or heterogeneous catalysts, which can be easily recovered and reused. mdpi.comijarsct.co.in These catalysts often operate under milder reaction conditions, reducing energy consumption and the formation of unwanted byproducts. The development of metal-catalyzed reactions that utilize earth-abundant metals is also a significant step towards sustainability. mdpi.com

The replacement of conventional volatile organic solvents with environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents is another important aspect of green chemistry. rasayanjournal.co.inijpsjournal.com Solvent-free reaction conditions, where reactants are mixed directly, often with mechanical grinding or heating, represent an ideal scenario for minimizing waste. ijpsjournal.com

Energy-efficient techniques such as microwave-assisted synthesis and ultrasound-based reactions are also expected to play a larger role. ijarsct.co.inresearchgate.net These methods can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. ijpsjournal.com

The following table summarizes a hypothetical comparison of traditional versus potential green synthetic approaches for pyridine derivatives.

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Solvents | Often uses hazardous, volatile organic solvents. | Utilizes safer solvents like water, ethanol, or solvent-free conditions. rasayanjournal.co.in |

| Catalysts | May use stoichiometric, non-recyclable reagents. | Employs recyclable heterogeneous catalysts or biocatalysts. mdpi.comijarsct.co.in |

| Energy | Typically relies on conventional heating, requiring longer reaction times. | Uses energy-efficient methods like microwave or ultrasound irradiation. ijarsct.co.inijpsjournal.com |

| Atom Economy | Can have lower atom economy due to multi-step processes. | Aims for high atom economy through one-pot or multicomponent reactions. buketov.edu.kz |

| Waste | Generates significant amounts of chemical waste. | Designed to minimize waste production and byproducts. nih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more economically viable and environmentally sustainable. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methoxy-6-nitropyridin-2-yl)methanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nitration and hydroxylation of pyridine derivatives. For example, nitration of a methoxy-substituted pyridine precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by reduction or hydroxylation steps. Optimization involves adjusting stoichiometry, temperature, and catalyst selection (e.g., PtO₂ for selective hydrogenation) to minimize byproducts like over-nitrated species. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm for ¹H; ~55–60 ppm for ¹³C) and nitro groups (deshielding effects on adjacent protons). The hydroxyl proton may appear as a broad singlet (~1–5 ppm) or be absent due to exchange .

- FTIR : Key peaks include O–H stretch (~3200–3600 cm⁻¹), aromatic C=C (~1500–1600 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ should correspond to the molecular weight (C₇H₈N₂O₄: 200.15 g/mol), with fragmentation patterns indicating loss of –CH₂OH or NO₂ groups .

Q. What are the stability profiles of this compound under varying pH, temperature, and light exposure?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test in buffered solutions (pH 1–12) at 25°C. Nitro groups may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Store at –20°C to prevent degradation .

- Light Sensitivity : UV-Vis spectroscopy under UV light (254 nm) to detect photodegradation products; amber glassware is recommended .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what software tools are suitable for analyzing these patterns?

- Methodological Answer : The hydroxyl and nitro groups form intermolecular hydrogen bonds (O–H⋯O–NO₂ and C–H⋯O–NO₂), which stabilize the lattice. Use single-crystal X-ray diffraction (SXRD) with SHELXL (for refinement) and Mercury (for visualization). Graph-set analysis (e.g., Etter’s rules) identifies motifs like chains .

Q. What computational strategies (e.g., DFT, MD simulations) can predict the reactivity of this compound in nucleophilic substitution or redox reactions?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) is suitable for nitro-group reactivity .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways for nitration or hydroxylation .

Q. How can contradictory spectroscopic data (e.g., conflicting NOE correlations or MS fragments) be resolved during structural elucidation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.